An In-Depth Technical Guide to the Structural Elucidation of 3-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzoic acid
An In-Depth Technical Guide to the Structural Elucidation of 3-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzoic acid
Introduction: The Imperative of Unambiguous Structural Verification
In the landscape of modern drug discovery and development, the precise characterization of a molecule's structure is a non-negotiable cornerstone of scientific rigor. The compound 3-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzoic acid, with its distinct assembly of a substituted benzoic acid, an ether linkage, and an N-acylated pyrrolidine ring, presents a multifaceted challenge for structural confirmation. The spatial arrangement of these functional groups dictates its physicochemical properties, potential biological activity, and metabolic fate. Therefore, a robust and systematic approach to its structure elucidation is paramount to ensure data integrity for researchers, scientists, and drug development professionals.
Molecular Blueprint: Initial Assessment
Before embarking on spectroscopic analysis, a foundational understanding of the target molecule is essential.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₅NO₄ | [1][2][3] |
| Molecular Weight | 249.27 g/mol | [1][2] |
| CAS Number | 923173-87-9 | [2][4] |
A critical first step is the calculation of the Index of Hydrogen Deficiency (IHD) , also known as the degree of unsaturation.
-
IHD = C + 1 - (H/2) - (X/2) + (N/2)
-
IHD = 13 + 1 - (15/2) + (1/2) = 7
The IHD of 7 suggests a combination of rings and double bonds. The benzene ring accounts for 4 degrees (one ring and three double bonds). The carbonyl group of the amide and the carbonyl group of the carboxylic acid each contribute one degree, and the pyrrolidine ring contributes one degree. This totals 7 degrees, which is consistent with the proposed structure.
Part 1: Mass Spectrometry – Confirming the Molecular Mass and Fragmentation Pathway
Expertise & Experience: Mass spectrometry (MS) is the initial and most direct method for confirming the molecular weight of the synthesized compound. We will employ Electrospray Ionization (ESI), a soft ionization technique ideal for polar molecules like our target, as it is likely to yield the intact molecular ion, minimizing initial fragmentation.[5][6] The choice of both positive and negative ion modes provides complementary information, particularly regarding the acidic (carboxylic acid) and basic (amide) functionalities.
Experimental Protocol: High-Resolution LC-MS (ESI)
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the analyte in a suitable organic solvent like methanol or acetonitrile.[7] Dilute this stock solution to a final concentration of approximately 10 µg/mL using the initial mobile phase composition.[7] Filter the final solution through a 0.22 µm syringe filter to remove any particulates.[7]
-
Instrumentation: Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.[8][9]
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).[8]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from impurities, for example, 5% to 95% B over 5 minutes.[8]
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: ESI, positive and negative.
-
Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).
-
Source Temperature: 150 °C.[8]
-
Desolvation Temperature: 350 °C.[8]
-
Mass Range: m/z 50-500.
-
Data Acquisition: Acquire full scan data to identify the molecular ion and tandem MS (MS/MS) data on the parent ion to observe fragmentation.
-
Predicted Data & Interpretation
| Ion Mode | Predicted Ion | Predicted m/z | Interpretation |
| Positive (ESI+) | [M+H]⁺ | 250.1023 | Protonation of the molecule, likely at the amide oxygen or nitrogen. The high-resolution mass should be within 5 ppm of the calculated exact mass. |
| Negative (ESI-) | [M-H]⁻ | 248.0877 | Deprotonation of the acidic carboxylic acid group. The high-resolution mass should be within 5 ppm of the calculated exact mass. |
Trustworthiness through Fragmentation Analysis: The fragmentation pattern in MS/MS provides a structural fingerprint. By correlating the observed fragments with logical bond cleavages, we can validate the connectivity of the molecule.
-
Negative Ion Mode (ESI-): The most characteristic fragmentation for a deprotonated benzoic acid is the loss of carbon dioxide (CO₂), which has a mass of 44 Da.[10]
-
[M-H]⁻ (m/z 248.0877) → [M-H-CO₂]⁻ (m/z 204.0972): This facile loss of CO₂ is a strong indicator of the carboxylic acid moiety.
-
-
Positive Ion Mode (ESI+): Fragmentation in positive mode will likely involve the more labile ether and amide bonds.
-
[M+H]⁺ (m/z 250.1023) → m/z 121.0284: Cleavage of the ether bond could yield a fragment corresponding to the protonated 3-hydroxybenzoic acid.
-
[M+H]⁺ (m/z 250.1023) → m/z 112.0757: Cleavage could also lead to a fragment representing the N-acetylpyrrolidine portion.
-
Caption: Predicted ESI-MS/MS Fragmentation Pathways.
Part 2: Infrared Spectroscopy – Identifying Key Functional Groups
Expertise & Experience: Infrared (IR) spectroscopy is an invaluable tool for the rapid and non-destructive identification of key functional groups.[11] The presence of the carboxylic acid, amide, ether, and aromatic rings in our target molecule will give rise to a series of characteristic absorption bands. By comparing the observed spectrum to known frequency ranges, we can quickly confirm the presence of these essential structural components.[12][13][14]
Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): This method is ideal for solid samples and provides a clear spectrum.
-
Gently grind 1-2 mg of the solid sample in an agate mortar.[2]
-
Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr).[2][15]
-
Mix the sample and KBr thoroughly by grinding until a fine, homogeneous powder is obtained.[15][16]
-
Transfer the mixture to a pellet-forming die.
-
Apply pressure (typically 8-10 metric tons) using a hydraulic press to form a thin, transparent pellet.[15][16]
-
-
Background Measurement: Obtain a background spectrum of a pure KBr pellet to correct for atmospheric H₂O, CO₂, and any moisture in the KBr itself.[2]
-
Sample Measurement: Place the sample pellet in the spectrometer's sample holder and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
Predicted Data & Interpretation
The IR spectrum will provide a "snapshot" of the molecule's covalent bonds.
| Wavenumber (cm⁻¹) | Predicted Absorption | Functional Group Assignment |
| ~3300-2500 | Very Broad | O-H stretch of the carboxylic acid, indicative of hydrogen bonding.[12][14][17] |
| ~3100-3000 | Weak to Medium | Aromatic C-H stretch. |
| ~2980-2850 | Medium | Aliphatic C-H stretch (from pyrrolidine and methylene groups). |
| ~1710-1680 | Strong, Sharp | C=O stretch of the carboxylic acid.[12][14] |
| ~1650 | Strong, Sharp | C=O stretch of the tertiary amide ("Amide I" band).[9][12] |
| ~1600, ~1475 | Medium, Sharp | C=C stretches within the aromatic ring. |
| ~1320-1210 | Strong | C-O stretch of the carboxylic acid.[12] |
| ~1250-1000 | Strong | Asymmetric and symmetric C-O-C stretches of the aryl ether. |
| ~900-675 | Medium to Strong | C-H out-of-plane bending, indicative of 1,3-disubstitution on the benzene ring. |
Trustworthiness through Cross-Validation: The very broad O-H stretch combined with a strong C=O stretch around 1700 cm⁻¹ is a highly reliable indicator of a carboxylic acid.[17] Similarly, a strong C=O absorption around 1650 cm⁻¹ is characteristic of an amide. The presence of both provides strong, independent evidence for these two crucial functional groups.
Part 3: Nuclear Magnetic Resonance Spectroscopy – Assembling the Molecular Puzzle
Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for complete structure elucidation in solution.[18][19] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. We will employ a suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments to unambiguously piece together the molecular structure.[20][21]
Experimental Protocol: 1D and 2D NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[22][23][24] DMSO-d₆ is often a good choice for carboxylic acids as it allows for the observation of the acidic proton.
-
Transfer the solution to a clean, dry 5 mm NMR tube.[22][23]
-
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for adequate signal dispersion, particularly for resolving the complex aromatic region.
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through 2 or 3 bonds.[25][26]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations).[25]
-
HMBC (Heteronuclear Multiple Bond Correlation): This crucial experiment shows correlations between protons and carbons over longer ranges (typically 2-3 bonds), allowing for the connection of molecular fragments.[20][25]
-
Caption: Integrated NMR workflow for structure elucidation.
Predicted Data & Interpretation
¹H NMR (400 MHz, DMSO-d₆):
| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.0 | broad s | 1H | H-11 (COOH) | Carboxylic acid protons are highly deshielded and often very broad. |
| ~7.7 | t | 1H | H-5 | Aromatic proton ortho to two electron-withdrawing groups (COOH and ether). |
| ~7.5 | m | 2H | H-4, H-6 | Aromatic protons meta to the electron-withdrawing groups.[27][28] |
| ~7.2 | m | 1H | H-2 | Aromatic proton ortho to the ether and para to the COOH group.[27][28] |
| ~4.9 | s | 2H | H-8 (O-CH₂ -C=O) | Methylene protons adjacent to an ether oxygen and a carbonyl group are deshielded. |
| ~3.5 | t | 2H | H-12 (N-CH₂ ) | Pyrrolidine protons adjacent to the amide nitrogen. |
| ~3.4 | t | 2H | H-15 (N-CH₂ ) | Pyrrolidine protons adjacent to the amide nitrogen. |
| ~1.9 | m | 4H | H-13, H-14 | Pyrrolidine methylene protons beta to the nitrogen. |
¹³C NMR (100 MHz, DMSO-d₆):
| Predicted δ (ppm) | Assignment | Rationale |
| ~168 | C-10 (Amide C=O) | Amide carbonyls appear in this region. |
| ~167 | C-11 (Acid C=O) | Carboxylic acid carbonyls are also in this region. |
| ~158 | C-3 | Aromatic carbon attached to the ether oxygen is deshielded.[4][29] |
| ~132 | C-1 | Aromatic carbon attached to the carboxylic acid. |
| ~130 | C-5 | Aromatic CH. |
| ~123 | C-6 | Aromatic CH. |
| ~122 | C-4 | Aromatic CH. |
| ~115 | C-2 | Aromatic CH ortho to the electron-donating ether group is shielded.[4][29] |
| ~68 | C-8 (O-C H₂-C=O) | Methylene carbon between two electronegative atoms (O and C=O). |
| ~46 | C-12 or C-15 | Pyrrolidine carbons adjacent to nitrogen. |
| ~45 | C-15 or C-12 | Pyrrolidine carbons adjacent to nitrogen. |
| ~25 | C-13 | Pyrrolidine carbon beta to nitrogen. |
| ~23 | C-14 | Pyrrolidine carbon beta to nitrogen. |
Authoritative Grounding with 2D NMR:
-
COSY: Will confirm the spin systems. We expect to see correlations between H-4, H-5, and H-6 on the aromatic ring, and within the pyrrolidine ring, correlations between H-12/H-13 and H-14/H-15.
-
HSQC: Will unambiguously link each proton to its directly attached carbon. For example, the signal at ~4.9 ppm will correlate to the carbon at ~68 ppm, confirming the O-CH₂ -C=O assignment.
-
HMBC: This is the key to connecting the fragments.
-
The methylene protons H-8 (~4.9 ppm) should show a correlation to the aromatic carbon C-3 (~158 ppm), confirming the ether linkage.
-
H-8 protons should also correlate to the amide carbonyl C-10 (~168 ppm), connecting the ethoxy group to the pyrrolidine amide.
-
The pyrrolidine protons H-12 and H-15 (~3.4-3.5 ppm) will show correlations to the amide carbonyl C-10 , confirming the N-acyl linkage.
-
Aromatic protons like H-2 and H-4 will show correlations to the carboxylic acid carbonyl C-11 (~167 ppm), confirming its position on the ring.
-
Caption: Key HMBC correlations for structural assembly. (Note: A chemical structure diagram with atom numbering is implied for clarity).
Conclusion: A Synthesis of Spectroscopic Evidence
The structural elucidation of 3-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzoic acid is achieved not by a single experiment, but by the logical integration of data from multiple, orthogonal analytical techniques. High-resolution mass spectrometry confirms the elemental composition and provides initial structural clues through predictable fragmentation. Infrared spectroscopy offers rapid verification of the essential functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments provides the definitive, high-resolution map of atomic connectivity. This systematic, evidence-based approach ensures the unambiguous structural assignment of the target molecule, providing a trusted foundation for all subsequent research and development activities.
References
-
Taylor & Francis Online. (n.d.). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]
-
Hunan Whasun Pharmaceutical Co., Ltd. (n.d.). 3-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzoic acid. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved from [Link]
-
ResearchGate. (2021). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
University of California, Davis. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
-
AntsLAB. (2019). KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press. Retrieved from [Link]
-
ResearchGate. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Interpreting IR Spectra. Retrieved from [Link]
-
ResearchGate. (n.d.). Substituents on Benzene with 1 H and 13 C Chemical Shifts at the C4.... Retrieved from [Link]
-
PubMed. (2020). An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide. Retrieved from [Link]
-
Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]
-
PubMed. (n.d.). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Retrieved from [Link]
-
Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
-
CSIRO Publishing. (n.d.). The Fragment Ion C13H9O2m/z 197 in the Mass Spectra of 2-(2′-R-phenyl)benzoic Acids. Retrieved from [Link]
-
JoVE. (2025). Video: NMR Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
Studylib. (n.d.). NMR ACQUISITION OF AN UNKNOWN SOLID. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation. Retrieved from [Link]
-
Chemguide. (n.d.). interpreting infra-red spectra. Retrieved from [Link]
-
University of Nairobi. (n.d.). Structural Elucidation Of Unknown Organic Compound A Using Physical, Chemical And Spectroscopic Methods. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). NMR Spectrum Acquisition. Retrieved from [Link]
-
Massachusetts Institute of Technology. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. Retrieved from [Link]
-
ResearchGate. (2018). (PDF) Structure Elucidation of Organic Compounds using Spectroscopy A work book: problems and answers. Retrieved from [Link]
-
University of Oxford, Department of Chemistry. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
Doc Brown's Chemistry. (2025). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. Retrieved from [Link]
-
San Diego State University NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
-
YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]
-
eGyanKosh. (n.d.). UNIT 14 STRUCTURE ELUCIDATION BY INTEGRATED SPECTROSCOPIC METHODS. Retrieved from [Link]
-
Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Retrieved from [Link]
-
Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H-NMR spectrum of 1-pyrroline solution in DMSO-d 6 (10000 ppm). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Retrieved from [Link]
-
Physics LibreTexts. (2022). Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]
-
SpectraBase. (n.d.). Pyrrolidine - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. shimadzu.com [shimadzu.com]
- 3. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 7. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ocw.mit.edu [ocw.mit.edu]
- 12. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 13. Interpreting IR Spectra [chemistrysteps.com]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]
- 16. kinteksolution.com [kinteksolution.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. jchps.com [jchps.com]
- 19. jchps.com [jchps.com]
- 20. emerypharma.com [emerypharma.com]
- 21. youtube.com [youtube.com]
- 22. How To [chem.rochester.edu]
- 23. orgchemboulder.com [orgchemboulder.com]
- 24. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 25. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 26. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 27. Video: NMR Spectroscopy of Aromatic Compounds [jove.com]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
